molecular formula C16H10Cl2N2O3S2 B2992448 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-56-9

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2992448
CAS No.: 681168-56-9
M. Wt: 413.29
InChI Key: ZUQMWACXWFZLOG-UHFFFAOYSA-N
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Description

“N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound . It’s also known as DCTA.


Synthesis Analysis

The synthesis of similar compounds involves the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reflux of carbothioamides with 2-bromoacetophenone .

Scientific Research Applications

Synthesis and Biological Activity:

  • A series of biphenyl benzothiazole-2-carboxamide derivatives were synthesized and evaluated for their diuretic activity in vivo. Among them, specific derivatives showed promising diuretic potential, indicating the therapeutic utility of benzothiazole derivatives in medical research (Yar & Ansari, 2009).
  • Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and evaluated for antimicrobial and antifungal activity. These compounds showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting the potential for new antimicrobial agents (Abd Alhameed et al., 2019).

Chemical Synthesis and Characterization:

  • Research into the synthesis of benzothiazol-2-yl-amides via a copper-catalyzed intramolecular cyclization process was reported. This study outlines a novel approach to efficiently produce N-benzothiazol-2-yl-amides, contributing to advancements in synthetic chemistry methods (Wang et al., 2008).

Antimicrobial and Antifungal Studies:

  • The synthesis and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates for their antimicrobial activity were reported. These compounds were assessed against a variety of microbial strains, demonstrating the importance of chemical modification in enhancing antimicrobial efficacy (Spoorthy et al., 2021).

Molecular Docking and Drug Development:

  • Studies on the docking and characterization of novel compounds, including synthesis and antimicrobial evaluation, underscore the role of computational methods in drug discovery. These approaches facilitate the identification of compounds with potential therapeutic applications (Talupur et al., 2021).

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3S2/c17-13-5-8(14(18)25-13)9-7-24-16(19-9)20-15(21)12-6-22-10-3-1-2-4-11(10)23-12/h1-5,7,12H,6H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQMWACXWFZLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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